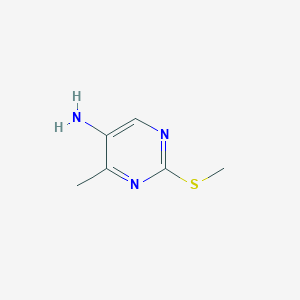

4-Methyl-2-(methylthio)pyrimidin-5-amine

Description

Contextual Importance of Nitrogen Heterocycles in Synthetic and Biological Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.comwisdomlib.org These structures are fundamental to the chemistry of life, forming the core of essential biomolecules such as the nucleobases in DNA and RNA, vitamins like thiamine (B1217682) (Vitamin B1), and a vast array of alkaloids. researchgate.netgoogle.comnih.gov The presence of nitrogen atoms in these rings imparts unique physicochemical properties, including the ability to form hydrogen bonds and act as both hydrogen bond donors and acceptors. This versatility makes them crucial for molecular recognition processes in biological systems. elsevierpure.comopenmedicinalchemistryjournal.com

In the realm of synthetic chemistry, nitrogen heterocycles are indispensable building blocks for the creation of a wide range of functional molecules. numberanalytics.com Their applications span from pharmaceuticals and agrochemicals to materials science, where they are used in the development of polymers and dyes. elsevierpure.comopenmedicinalchemistryjournal.com The ability to modify the heterocyclic ring through various chemical reactions allows for the fine-tuning of a molecule's properties, making them a cornerstone of modern drug discovery and materials science. numberanalytics.com

General Overview of Substituted Pyrimidines in Contemporary Chemical Research

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a particularly privileged scaffold in medicinal chemistry. wikipedia.orgtandfonline.com Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org The structural diversity that can be achieved by introducing various substituents at different positions on the pyrimidine ring allows for the creation of extensive compound libraries for high-throughput screening in drug discovery programs. tandfonline.comnih.gov

The strategic placement of substituents can significantly influence the biological activity and pharmacokinetic properties of pyrimidine-based compounds. For instance, the introduction of different functional groups can alter a molecule's ability to interact with specific biological targets, such as enzymes and receptors. wikipedia.orgmdpi.com This adaptability has led to the development of numerous pyrimidine-containing drugs. Researchers continue to explore new synthetic methodologies to create novel substituted pyrimidines with enhanced therapeutic potential. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCPHBOKHHJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Methyl 2 Methylthio Pyrimidin 5 Amine

The compound 4-Methyl-2-(methylthio)pyrimidin-5-amine is a substituted pyrimidine (B1678525) that serves as a valuable intermediate in organic synthesis. bldpharm.combicbiotech.com Its fundamental properties are crucial for its handling, reactivity, and application in further chemical transformations.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 847139-63-3 |

| Molecular Formula | C₆H₉N₃S |

| Molecular Weight | 155.22 g/mol |

| Appearance | Not Available |

| Purity | Typically available at ≥95% |

This table is based on data from chemical supplier catalogs. bldpharm.combicbiotech.com

Synthesis and Reactivity

While specific, detailed synthetic procedures for 4-Methyl-2-(methylthio)pyrimidin-5-amine are not extensively documented in publicly available literature, its structure suggests that it can be prepared through established pyrimidine (B1678525) synthesis routes. Generally, the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. wikipedia.org

For instance, a plausible route could involve the reaction of a suitably substituted three-carbon precursor bearing the methyl and amino functionalities with a thiourea (B124793) derivative, followed by methylation of the resulting thio-pyrimidine. The reactivity of this compound is characterized by the functional groups present on the pyrimidine ring: the amino group, the methyl group, and the methylthio group.

The amino group at the 5-position can undergo various reactions typical of aromatic amines, such as diazotization followed by substitution, or acylation and alkylation to introduce new functional groups. The methylthio group at the 2-position is a key feature, as it can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at this position. tandfonline.com This reactivity makes it a versatile precursor for creating diverse libraries of pyrimidine derivatives for biological screening.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 2 Methylthio Pyrimidin 5 Amine and Analogues

Nucleophilic Processes and Substitutions on Pyrimidine (B1678525) Rings

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the 2-, 4-, and 6-positions, which bear a partial positive charge. The presence of electron-withdrawing groups further enhances this susceptibility, while electron-donating groups can decrease it. Halogenated pyrimidines are common substrates for nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a good leaving group. researchgate.netresearchgate.net

In the case of 4-Methyl-2-(methylthio)pyrimidin-5-amine, the reactivity towards nucleophiles is modulated by its substituents. The methylthio group (-SMe) at the C2 position is a known leaving group, capable of being displaced by strong nucleophiles. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the methylthio group can be displaced by cyanide ions. rsc.org Similarly, the reaction of 4-chloro-2-methylthiopyrimidine (B146335) with an excess of sodium methoxide (B1231860) leads to the displacement of both the chloro and methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org

The amino group at the C5 position is a strong electron-donating group, which would generally be expected to decrease the ring's susceptibility to nucleophilic attack. However, the primary site of nucleophilic attack remains the C2, C4, and C6 positions. The C4 position, bearing a methyl group, is less likely to undergo substitution unless the methyl group is first functionalized. Therefore, the most probable nucleophilic substitution on the parent molecule would involve the displacement of the methylthio group at C2.

The reactivity of related aminopyrimidines further illustrates these principles. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through the nucleophilic substitution of chloro groups on 2-amino-4,6-dichloropyrimidine (B145751) by a range of amine nucleophiles. nih.gov

Table 1: Nucleophilic Substitution Reactions on Pyrimidine Analogues

| Pyrimidine Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaCN | C2 | Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaOMe (excess) | C2, C4 | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | C4 | 6-Chloro-N4-substituted-2,4-pyrimidinediamine derivatives | nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Amine Nucleophiles | C4/C6 | 4-Amino-5-chloro-2,6-difluoropyrimidine derivatives | researchgate.net |

Electrophilic Transformations of Pyrimidine Derivatives

Electrophilic aromatic substitution is generally challenging for the pyrimidine ring due to its electron-deficient character. wikipedia.org The nitrogen atoms strongly deactivate the ring towards electrophiles, much like a nitro group in a benzene (B151609) ring. However, substitution is possible, particularly when the ring is substituted with one or more electron-donating (activating) groups. researchgate.net The C5 position is the preferred site for electrophilic attack as it is the least electron-deficient carbon atom in the pyrimidine nucleus. wikipedia.org

In this compound, the C5-amino group is a powerful activating group that directs electrophiles to the ortho and para positions. In this case, the only available position for substitution is C6, which is ortho to the amino group. However, the steric hindrance from the adjacent methyl group at C4 and the electronic deactivation from the ring nitrogens may still impede substitution at C6. Therefore, electrophilic reactions are more likely to occur on the exocyclic amino group itself unless forcing conditions are used. Arylamines are known to be highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions or oxidative decomposition if not controlled. libretexts.org

Common electrophilic transformations observed with activated pyrimidines include halogenation, nitration, and nitrosation. wikipedia.org For example, the halogenation of pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines, occurs regioselectively at the C3 position, which is analogous to the C5 position in pyrimidines in terms of electronic character. nih.govrsc.org The presence of activating groups on the pyrimidine ring is crucial for successful electrophilic substitution. researchgate.net

Cyclization Reaction Mechanisms

The 5-amino-4-methyl-2-(methylthio)pyrimidine structure is a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govorientjchem.org The cyclization reactions typically involve the 5-amino group acting as a nucleophile, reacting with a suitable electrophilic partner that contains a second reactive site to enable ring closure.

One common strategy is the reaction of an aminopyrimidine with a β-dicarbonyl compound or its equivalent to form a new fused ring. For example, the condensation of aminopyrazoles with enaminones or chalcones leads to the formation of pyrazolo[1,5-a]pyrimidines through a cyclization-condensation sequence. nih.gov A similar principle can be applied to this compound. Reaction of the 5-amino group with a 1,3-dielectrophile, such as an α,β-unsaturated ketone, can lead to the formation of a fused pyridopyrimidine ring system. nih.gov The mechanism often involves an initial Michael addition of the amino group, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic fused system. nih.gov

Another approach involves the reaction of the aminopyrimidine with reagents like formamide, urea, or thiourea (B124793) to construct fused pyrimidine, pyrimidinone, or pyrimidinethione rings, respectively. sciencescholar.us Furthermore, intramolecular cyclization can be designed into analogues. For instance, by introducing a suitable side chain at the C4-methyl group or by modifying the C5-amino group, intramolecular reactions can be triggered to form pseudo-rings through hydrogen bonding or covalent bond formation, which can be a strategy to create conformationally constrained molecules. acs.orgnih.gov

The general mechanism for the formation of fused pyrimidines from aminopyrimidines often follows these steps:

Nucleophilic attack: The exocyclic amino group of the pyrimidine attacks an electrophilic center of the reacting partner.

Intramolecular cyclization: A second nucleophilic center (often a nitrogen from the reagent or a carbanion) attacks an electrophilic site on the pyrimidine ring or its substituent, leading to ring closure.

Aromatization: The resulting cyclized intermediate undergoes elimination (e.g., of water or another small molecule) to form the stable, aromatic fused-ring system.

Oxidation-Reduction Pathways in Pyrimidine Chemistry

The pyrimidine ring can undergo both oxidation and reduction reactions, processes that are fundamental in both chemical synthesis and biological metabolism. umich.edu

Reduction: The reduction of the pyrimidine ring typically involves the addition of hydrogen across one of the C=N or C=C double bonds. Chemical reduction can be achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). rsc.org The regioselectivity and extent of reduction are highly dependent on the substituents on the pyrimidine ring and the reaction conditions. rsc.orgresearchgate.net

Electron-withdrawing groups, particularly at the C4 or C5 positions, facilitate the reduction of the pyrimidine ring by making it more susceptible to hydride attack. researchgate.net Studies on ethyl 2-methylthio-pyrimidine-5-carboxylates have shown that reduction with LiAlH₄ can lead to 1,6-dihydropyrimidine derivatives. researchgate.netrsc.org The mechanism is believed to involve the addition of a hydride ion to the electron-deficient C6 or C4 position. In contrast, electron-donating groups like amino or methyl groups tend to deactivate the ring towards reduction. researchgate.net Therefore, for this compound, ring reduction would likely require harsh conditions.

Oxidation: Oxidation of the pyrimidine ring itself is less common chemically, but the substituents can be readily oxidized. The methylthio group (-SMe) is susceptible to oxidation, which can convert it into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group. These oxidized sulfur functionalities are excellent leaving groups, significantly enhancing the susceptibility of the C2 position to nucleophilic substitution.

In biological systems, the oxidation and reduction of the pyrimidine ring are key steps in its biosynthesis and catabolism. For example, dihydroorotate (B8406146) dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, forming the C5-C6 double bond. umich.edu Conversely, dihydropyrimidine (B8664642) dehydrogenase reduces uracil (B121893) and thymine (B56734) as the initial step in their degradation pathway. umich.educreative-proteomics.com These enzymatic reactions typically involve a hydride transfer to or from the C5 position and protonation or deprotonation at the C6 position. umich.edu

Ring Rearrangement and Decomposition Reactions

Pyrimidine derivatives can undergo various rearrangement and decomposition reactions, often under specific thermal, acidic, or basic conditions.

Dimroth Rearrangement: One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This reaction typically involves 1-alkyl-2-iminopyrimidines, where an endocyclic ring nitrogen and its attached alkyl group exchange places with an exocyclic imino nitrogen. wikipedia.orgrsc.org The mechanism proceeds through a sequence of ring-opening and ring-closing steps. It usually starts with the addition of a nucleophile (like hydroxide (B78521) or water) to the C4 position, followed by cleavage of the N1-C6 bond to form an open-chain intermediate. Rotation around a C-C single bond allows for re-cyclization, where the exocyclic nitrogen attacks the C2 carbon, leading to the rearranged pyrimidine after elimination. wikipedia.org While this compound itself does not fit the classic substrate for this rearrangement, its derivatives, such as those formed by N-alkylation, could potentially undergo this transformation.

Other Ring Transformations: N-alkylated pyrimidinium salts are known to undergo ring transformations upon reaction with nucleophiles like ammonia. wur.nlclockss.org These reactions can involve an initial nucleophilic addition, ring opening to a diazatriene intermediate, and subsequent re-cyclization to either the demethylated starting pyrimidine or a different heterocyclic system. clockss.org In some cases, ring contraction can occur. For instance, pyrimidine 1-oxides can rearrange to isoxazoles upon treatment with ammonia. wur.nl

Decomposition: Decomposition of the pyrimidine ring can occur under harsh reaction conditions. Strong acids and high temperatures, sometimes used to promote cyclization reactions, can also lead to degradation of the pyrimidine structure. psu.edu Photochemical decomposition is another pathway; for example, pyrimidine itself can photolytically decompose to uracil in the presence of UV light. wikipedia.org The stability of this compound would be dependent on the specific reaction conditions employed, with strong acidic or oxidative environments posing the greatest risk of decomposition.

Table 2: Summary of Rearrangement Reactions in Pyrimidine Analogues

| Reaction Type | Substrate Class | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Dimroth Rearrangement | 1-Alkyl-2-iminopyrimidines | Basic (e.g., boiling pyridine) | 2-(Alkylamino)pyrimidines | wikipedia.orgrsc.org |

| Dimroth-type Rearrangement | N4-Acylamino-2'-deoxycytidine derivatives (after cyclization) | Basic media | acs.orgwikipedia.orgbenthamscience.comtriazolo[1,5-c]pyrimidin-5(6H)-ones | psu.edursc.org |

| Ring Transformation | N-Alkylpyrimidinium salts | Liquid Ammonia | Demethylated pyrimidines / Other heterocycles | wur.nlclockss.org |

| Ring Contraction | Pyrimidine 1-oxides | Liquid Ammonia | Isoxazoles | wur.nl |

Spectroscopic and Structural Characterization of 4 Methyl 2 Methylthio Pyrimidin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. For 4-Methyl-2-(methylthio)pyrimidin-5-amine, specific signals are expected for the methyl protons, the methylthio protons, the amine protons, and the aromatic proton on the pyrimidine (B1678525) ring.

While specific, publicly available ¹H NMR data for this compound is limited, data for analogous structures can provide expected chemical shift ranges. For instance, in related 2-amino-4-methylpyridine (B118599) structures, the methyl group protons typically appear as a singlet around δ 2.1-2.3 ppm. bldpharm.com The amine protons would likely present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton on the pyrimidine ring is expected to appear in the aromatic region, likely as a singlet. The methylthio group protons would also be expected to produce a singlet, typically in the region of δ 2.4-2.6 ppm, as seen in other methylthio-substituted heterocycles. nih.gov

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-CH₃ | ~ 2.2 - 2.5 | Singlet |

| S-CH₃ | ~ 2.4 - 2.6 | Singlet |

| NH₂ | Variable | Broad Singlet |

| C6-H | ~ 7.5 - 8.5 | Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds and may differ from experimental values.

Carbon (¹³C) NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4-CH₃ | ~ 15 - 25 |

| S-CH₃ | ~ 10 - 20 |

| C2 | ~ 160 - 170 |

| C4 | ~ 155 - 165 |

| C5 | ~ 110 - 125 |

| C6 | ~ 140 - 155 |

Note: The predicted values are based on the analysis of structurally similar compounds and may differ from experimental values.

Nitrogen (¹⁵N) NMR Spectroscopy

Nitrogen-¹⁵N NMR spectroscopy is a more specialized technique that can provide valuable information about the nitrogen atoms in a molecule, such as those in the pyrimidine ring and the amino group of this compound. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and electronic environment of the nitrogen atoms. However, published ¹⁵N NMR data for this specific compound or its close derivatives are scarce in readily accessible literature.

Advanced NMR Techniques (e.g., Two-Dimensional NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the unambiguous assignment of the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. At present, no specific 2D NMR data for this compound has been identified in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₆H₉N₃S), the expected exact mass is approximately 155.0568. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 155. Fragmentation patterns would likely involve the loss of methyl radicals (CH₃) from the C4-methyl or the methylthio group, leading to fragments at m/z 140. The loss of the entire methylthio group (•SCH₃) would result in a fragment at m/z 108. While specific experimental mass spectra for the title compound are not widely published, data for the related compound 2-(Methylthio)pyrimidin-4-amine shows a base peak that corresponds to the loss of a methyl group. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₆H₉N₃S]⁺ | 155 |

| [M-CH₃]⁺ | [C₅H₆N₃S]⁺ | 140 |

| [M-SCH₃]⁺ | [C₅H₆N₃]⁺ | 108 |

Note: The predicted fragmentation is based on general principles of mass spectrometry and data from similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and aromatic groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce a series of bands in the 1400-1650 cm⁻¹ region. A C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ range, and the C-S stretching vibration would likely appear at a lower frequency, typically between 600 and 800 cm⁻¹. While no specific IR spectrum for this compound is available, data for related aminopyridines and methylthio-substituted heterocycles support these expected ranges. nist.govchemicalbook.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic/Alkyl) | Stretch | 2850 - 3100 |

| C=N / C=C (Ring) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-S | Stretch | 600 - 800 |

Note: The predicted values are based on characteristic IR absorption frequencies for functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral Behavior Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. uobabylon.edu.iqazooptics.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength at which absorption occurs (λmax) and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems. azooptics.com

The study of pyrimidine derivatives often involves investigating their potential to form complexes with metal ions, which can be monitored using UV-Vis spectroscopy. For example, research on benzoylthiourea (B1224501) (BT) compounds suggests a strong tendency to form stable complexes with copper ions, a process that can be followed through changes in the UV-Vis spectrum. dtic.mil

Table 1: General Principles of UV-Vis Spectroscopy

| Parameter | Description | Relevance |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorbance. | Indicates the energy of electronic transitions, characteristic of the chromophore. azooptics.com |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Relates absorbance to the concentration of the analyte according to the Beer-Lambert law. |

| Solvent Effects | Shifts in λmax and changes in ε due to the polarity and nature of the solvent. | Provides information about the nature of the electronic transition (e.g., n→π* or π→π*). |

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. iaea.orgscispace.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. scispace.com

Specific crystallographic data for this compound has not been reported in the surveyed literature. However, extensive crystallographic studies have been conducted on a wide range of pyrimidine derivatives, providing a solid foundation for understanding the structural characteristics of this class of compounds.

For example, the crystal structure of 2-(4'-amino-5'-aminopyrimidyl)-2-pentene-4-one, an aminopyrimidine derivative, was determined to be in the monoclinic space group P21/c. dtic.mil The pyrimidine ring in this structure was found to be nearly planar, with extensive hydrogen bonding networks contributing to the crystal packing. dtic.mil Similarly, the crystal structures of Lys-63-linked tri- and di-ubiquitin, which involve complex biological assemblies, have been resolved at high resolution, demonstrating the power of X-ray diffraction in elucidating the structure of large biomolecules containing heterocyclic moieties. nih.gov

The formation of co-crystals of aminopyrimidines with carboxylic acids is another area of active research. The single-crystal X-ray diffraction of 2-aminopyrimidine (B69317) with pimelic acid revealed a monoclinic crystal system, confirming the formation of a new crystalline entity through hydrogen bonding interactions. chalcogen.ro

Table 2: Representative Crystallographic Data for Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-(4'-Amino-5'-aminopyrimidyl)-2-pentene-4-one | Monoclinic | P21/c | Nearly planar pyrimidine ring, extensive hydrogen bonding. | dtic.mil |

| 2-Aminopyrimidine pimelic acid (PYPI) | Monoclinic | Not specified | Formation of a new co-crystal confirmed by changes in unit cell parameters. | chalcogen.ro |

| (S)-3-O-Geranylgeranylglyceryl Phosphate Synthase complex | Not specified | Not specified | Resolution of 1.55 Å, providing detailed insight into the enzyme's active site. | rcsb.org |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. Thin-Layer Chromatography (TLC) is a particularly valuable method for its simplicity, speed, and sensitivity in monitoring the progress of chemical reactions and assessing the purity of products. itwreagents.comumass.edusigmaaldrich.comlibretexts.org

In the context of synthesizing substituted pyrimidines, TLC is routinely employed to track the conversion of starting materials to products. nih.gov The separation on a TLC plate is based on the differential partitioning of the compounds between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). umass.edulibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. youtube.com

For the synthesis of substituted pyrimidines, a typical mobile phase might consist of a mixture of a non-polar solvent like benzene (B151609) and a polar solvent like methanol. nih.gov The visualization of the separated spots on the TLC plate is often achieved by using a UV lamp, as many pyrimidine derivatives are UV-active. umass.edurochester.edu

While specific TLC protocols for this compound are not detailed in the available literature, general procedures for related compounds are well-established. For instance, in the synthesis of a series of substituted pyrimidines, the purity of the compounds was checked by TLC using silica gel G as the stationary phase and a benzene:methanol (8:2) mixture as the solvent system. nih.gov The use of a "cospot," where the reaction mixture is spotted on top of the starting material, is a common practice to confirm the consumption of the reactant. rochester.edu

Table 3: General Parameters for TLC Analysis of Organic Compounds

| Parameter | Description | Common Choices/Methods |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254, Alumina. nih.govwho.int |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate, chloroform/methanol). nih.govwho.int |

| Visualization | The method used to see the separated spots. | UV light (254 nm or 366 nm), iodine vapor, specific chemical stains. umass.edurochester.edubjbms.org |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A characteristic value for a given compound and TLC system, used for identification. youtube.com |

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Architectures

The strategic placement of the amino group at the C5 position, adjacent to the C4-methyl group, renders 4-Methyl-2-(methylthio)pyrimidin-5-amine an ideal substrate for constructing fused heterocyclic systems. The amino group can act as a nucleophile in cyclocondensation reactions with various bifunctional electrophiles to forge new rings onto the pyrimidine (B1678525) core.

Research into pyrimidine chemistry has shown that ortho-amino-substituted pyrimidines are precursors for a wide array of fused heterocycles, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govnih.gov For instance, the reaction of aminopyrimidines with isocyanates or isothiocyanates can lead to the formation of fused pyrimidine structures. nih.gov Similarly, multicomponent reactions and microwave-assisted synthesis have been employed to efficiently generate complex fused pyrimidines from amino-substituted precursors. sciencescholar.us

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, often involves the cyclization of a suitably functionalized pyrimidine. One established route involves building a pyridine (B92270) ring onto a 2,4-diaminopyrimidine (B92962) precursor, highlighting a general strategy applicable to compounds like this compound. nih.gov These synthetic strategies underscore the compound's role as a foundational element for accessing diverse and complex chemical architectures.

| Reactant Class | Resulting Fused System | General Reaction Type |

|---|---|---|

| α,β-Unsaturated Carbonyls | Pyrido[2,3-d]pyrimidines | Cyclocondensation |

| Isothiocyanates | Thieno[2,3-d]pyrimidines | Cyclization |

| β-Ketoesters | Pyrido[2,3-d]pyrimidines | Friedländer Annulation |

| Formamide/Urea | Purines (imidazo[4,5-d]pyrimidines) | Cyclization |

Synthesis of Key Pharmaceutical Intermediates

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netresearchgate.net Consequently, functionalized building blocks like this compound are classified as important pharmaceutical intermediates. bldpharm.comq100lifesciences.com They serve as starting points for the synthesis of molecules intended for drug discovery and development.

4-Aminopyrimidine (B60600) derivatives are recognized as crucial intermediates in the synthesis of various bioactive molecules, including the essential vitamin B1 (thiamine) and certain chemotherapeutic agents. nih.govgoogle.com The structural motif is present in a significant number of small molecules developed as inhibitors of protein kinases, such as Aurora kinases and Polo-like kinases, which are targets in oncology. nih.gov

| Core Scaffold | Example of Application/Target | Therapeutic Area |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | Dihydrofolate Reductase Inhibitors | Anticancer nih.gov |

| 2,4-Diaminopyrimidine | Aurora Kinase Inhibitors | Anticancer nih.gov |

| Thieno[2,3-d]pyrimidine | Various Kinase Inhibitors | Anticancer, Anti-inflammatory |

| Pyrimidine-fused Oxadiazole | Antiviral Agents | Antiviral (Agrochemical) nih.gov |

Development of Catalytic Systems and Mechanistic Insights

While specific mechanistic studies focusing solely on this compound are not extensively documented, its chemistry is intrinsically linked to broader advancements in catalysis. The synthesis and functionalization of pyrimidines often rely on transition-metal-catalyzed reactions. Developing these catalytic systems requires a deep understanding of reaction mechanisms to improve efficiency, selectivity, and substrate scope.

For example, copper-catalyzed hydroamination is a powerful method for forming C-N bonds. Mechanistic studies involving kinetic and spectroscopic analysis have been crucial in optimizing these reactions, leading to shorter reaction times and lower catalyst loadings. mit.edu Such insights are broadly applicable to the synthesis of aminopyrimidines and their derivatives.

Furthermore, pyrimidine derivatives themselves can serve as ligands for transition metals, creating catalytic systems with unique properties. The nitrogen atoms in the pyrimidine ring can coordinate to a metal center, influencing its reactivity and selectivity. The development of catalysts for cross-coupling reactions, such as Sonogashira or Suzuki couplings on pyrimidine halides, is essential for elaborating the core structure, and this development is often guided by mechanistic investigations into the catalytic cycle. figshare.com

Methodology Development and Scope in Pyrimidine Chemistry

The utility of this compound is enhanced by the continuous development of new synthetic methodologies in pyrimidine chemistry. These methods expand the range of possible transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

A significant area of methodology development has been in transition-metal-catalyzed cross-coupling reactions. For instance, a convenient protocol for synthesizing 4,5-disubstituted pyrimidines was developed using a one-pot, multi-step Sonogashira reaction. figshare.com This method allows for the formation of new carbon-carbon bonds on the pyrimidine ring by coupling halo-pyrimidines with terminal alkynes, demonstrating a powerful tool for structural diversification. figshare.com

Beyond cross-coupling, cyclocondensation reactions remain a cornerstone of pyrimidine chemistry. nih.govresearchgate.net The development of novel, efficient, and often green methodologies, such as multicomponent reactions or the use of ultrasound assistance, has broadened the scope of accessible fused pyrimidine systems. nih.govsciencescholar.us These methods often start from simple, functionalized pyrimidines and enable the rapid assembly of complex heterocyclic products. The existence of building blocks like this compound is pivotal for exploring the scope and application of these emerging synthetic methods. bicbiotech.com

| Methodology | Typical Catalysts/Reagents | Transformation | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd complexes, Cu(I) salts | C(sp²)-C(sp) bond formation | figshare.com |

| Cyclocondensation | Acid or Base Catalysis | Formation of fused rings | nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols | Functionalization of chloropyrimidines | nih.gov |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Accelerated reaction rates, improved yields | sciencescholar.us |

Compound Index

| Compound Name |

|---|

| This compound |

| Thieno[2,3-d]pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| Thiamine (B1217682) (Vitamin B1) |

| 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine |

| 1,3,4-Oxadiazole (B1194373) |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine |

Molecular Mechanisms of Biological Activity of 4 Methyl 2 Methylthio Pyrimidin 5 Amine Derivatives

Cellular Processes: Cell Cycle Modulation and Apoptosis Induction Pathways

The anticancer potential of 4-Methyl-2-(methylthio)pyrimidin-5-amine derivatives is closely linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death).

The potent JAK2 inhibitor, compound A8, was found to arrest the cell cycle in the G0/G1 phase in Ba/F3 JAK2V617F cells in a concentration-dependent manner. mdpi.com Furthermore, at a concentration of 40 nM, compound A8 significantly induced apoptosis, indicating that its antitumor activity is mediated through the induction of programmed cell death. mdpi.com

Other studies on different pyrimidine (B1678525) derivatives have also highlighted their pro-apoptotic properties. The inhibition of key cellular targets by these compounds can lead to the activation of apoptotic pathways. For instance, the inhibition of Topoisomerase IIα by certain pyrimidine derivatives can cause DNA double-strand breaks, which in turn triggers apoptosis. nih.gov

Molecular Interactions with Nucleic Acid Components (e.g., Purine Mimicry)

The structural similarity of the pyrimidine core to naturally occurring purines allows for a mechanism of action based on purine mimicry. This bioisosteric relationship enables these compounds to interfere with the synthesis and function of nucleic acids.

The 1,2,4-triazolo[1,5-a] pyrimidine scaffold, for example, is considered a bioisostere for purine scaffolds. This mimicry allows such compounds to potentially act as antimetabolites, interfering with the de novo and salvage pathways of purine nucleotide synthesis. nih.gov By mimicking natural purines, these derivatives can be mistakenly incorporated into DNA or RNA, leading to a halt in replication and transcription, or they can inhibit enzymes involved in nucleotide metabolism. mdpi.com

Furthermore, pyrido[2,3-d]pyrimidine bisphosphonates have been designed as potential bioisosteres of purine-like nucleoside diphosphates (NDPs). This mimicry targets enzymes like HIV-1 reverse transcriptase by imitating the pyrophosphate leaving group in the nucleotidyl transfer reaction. mcgill.ca

Modulation of Receptor Activity (e.g., Adenosine Receptors)

Derivatives of this compound can modulate the activity of various cellular receptors, with adenosine receptors being a significant target. Adenosine receptors are G-protein coupled receptors that play crucial roles in a wide range of physiological processes.

The pyrimidine scaffold is a key component in the design of molecules that can act as either agonists or antagonists of adenosine receptors. For instance, highly selective A3 adenosine receptor agonists have been successfully converted into selective antagonists through simple modifications of the molecule. This demonstrates that the pyrimidine core can be tailored to achieve specific modulatory effects on these receptors. jrasb.com The modulation of adenosine receptor activity by these compounds can influence downstream signaling pathways, such as the regulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, which in turn affects immune cell function and cancer cell proliferation. nih.gov

Molecular Basis of Cytoprotective Effects

The available scientific literature primarily focuses on the cytotoxic (cell-killing) effects of pyrimidine derivatives, particularly in the context of anticancer research, rather than cytoprotective (cell-protecting) effects. The mechanisms described predominantly lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

However, some pyrimidine derivatives have been investigated for their antioxidant properties, which can be considered a form of cytoprotection. For instance, certain novel pyrimidine derivatives have been shown to inhibit lipid peroxidation and act as lipoxygenase inhibitors. mdpi.com By scavenging free radicals and reducing oxidative stress, these compounds could potentially protect cells from damage. The antioxidant effects of these compounds are often attributed to their chemical structure, which can be optimized to enhance their radical-scavenging capabilities. uni-rostock.de

Molecular Adsorption Mechanisms in Corrosion Inhibition

Certain derivatives of this compound have been studied for their ability to inhibit the corrosion of metals, such as mild steel, in acidic environments. The mechanism of this inhibition is based on the adsorption of the inhibitor molecules onto the metal surface. mdpi.com

The adsorption process can be either physical, involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, or chemical, involving the formation of a coordinate bond through the transfer of electrons from the inhibitor to the vacant d-orbitals of the metal. Often, a combination of both physical and chemical adsorption occurs. mdpi.com The presence of heteroatoms like nitrogen and sulfur, as well as aromatic rings in the pyrimidine derivative structure, facilitates this adsorption. These features allow the molecule to effectively cover the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor and the temperature.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for the rational design of more potent and selective compounds.

The position and nature of substituents on the pyrimidine ring have a significant impact on the biological activity of these derivatives. For example, in the development of platelet aggregation inhibitors, modifications at positions 2 and 4 of the 6-amino-2-thio-3H-pyrimidin-4-one scaffold were explored. It was found that an amino group in the side chain was important for activity, as analogues with a 2-hydroxyethyl group were almost completely inactive.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into pyrimidine (B1678525) derivatives has consistently demonstrated their significant therapeutic potential across various domains, including anticancer, antimicrobial, and anti-inflammatory applications. researchgate.netmdpi.com While direct studies on 4-Methyl-2-(methylthio)pyrimidin-5-amine are not extensively detailed in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules is recognized. mdpi.comchemimpex.com

The primary contribution of this compound to date has been as a versatile scaffold. For instance, its structural analogue, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, is utilized in the development of agrochemicals, such as fungicides and herbicides, and as a building block for pharmaceuticals, including antiviral and anticancer agents. chemimpex.com The presence of the reactive amine and methylthio groups allows for a variety of chemical modifications, enabling the creation of diverse libraries of derivative compounds for biological screening. mdpi.com

Derivatives of the closely related thieno[2,3-d]pyrimidine, which can be synthesized from pyrimidine precursors, have shown potent activity as inhibitors of kinases like Mnk, which are implicated in oncogenesis. nih.gov This suggests that this compound could serve as a valuable starting material for the development of targeted cancer therapies. Furthermore, the broader class of pyrimidine derivatives has been investigated for its ability to inhibit various enzymes, including DNA gyrase in bacteria and cyclin-dependent kinases (CDKs) in cancer cells, highlighting the diverse mechanistic possibilities. nih.govnih.gov

Table 1: Investigated Biological Activities of Structurally Related Pyrimidine Derivatives

| Biological Activity | Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Anticancer | Kinase Inhibition (e.g., Mnk, EGFR) | Thieno[2,3-d]pyrimidines, 2-(phenylamino)pyrimidines | nih.govnih.gov |

| Antimicrobial | DNA Gyrase Inhibition | Pyrimidine-based derivatives | nih.gov |

| Antioxidant | Radical Scavenging, Inhibition of Lipid Peroxidation | Pyrido[2,3-d]pyrimidines | nih.govnih.gov |

Identified Gaps and Challenges in Current Research on this compound

Despite the promising potential inferred from related compounds, there are significant gaps in the dedicated research on this compound. The primary challenge is the lack of comprehensive studies focusing specifically on its synthesis, characterization, and biological evaluation.

Key Identified Gaps:

Limited Synthesis and Characterization Data: While general synthetic routes for pyrimidines are known, optimized and scalable synthesis protocols specifically for this compound are not widely published. researchgate.net Detailed spectroscopic and physicochemical data are also scarce in the public domain. sigmaaldrich.comnih.gov

Absence of Direct Biological Screening: There is a notable lack of studies reporting the intrinsic biological activity of this compound itself. Most research focuses on its derivatives. chemimpex.com

Structure-Activity Relationship (SAR) Studies: Without a baseline of biological activity for the parent compound and a systematic library of its derivatives, establishing clear SAR is impossible. This hinders the rational design of more potent and selective analogues.

Exploration of Diverse Biological Targets: The research on related pyrimidines has touched upon a wide array of targets. researchgate.netmdpi.com However, the potential of this compound derivatives against a broader range of targets, such as those relevant to neurodegenerative diseases or metabolic disorders, remains unexplored.

Prospective Avenues for Future Investigation and Synthetic Innovations

The identified gaps present clear opportunities for future research. A concerted effort to systematically investigate this compound could yield significant scientific advancements.

Future Research Directions:

Systematic Synthesis and Derivatization: Development of efficient and diverse synthetic methodologies to create a library of novel derivatives. This could involve modifications at the 5-amino group, substitution of the 2-methylthio group, and reactions involving the pyrimidine ring itself. mdpi.com

Comprehensive Biological Profiling: Screening this compound and its derivatives against a wide panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in disease pathways. nih.govresearchtrend.net

Computational and Structural Studies: Employing molecular docking and modeling techniques to predict potential biological targets and guide the design of new derivatives. nih.gov X-ray crystallography of the compound and its protein-bound complexes would provide invaluable structural insights for rational drug design.

Agrochemical Applications: Expanding on the known use of related compounds in agriculture, future studies could explore the potential of novel derivatives as more effective and environmentally benign pesticides and herbicides. chemimpex.com

Table 2: Potential Synthetic Modifications and Target Applications

| Modification Site | Potential Reagents/Reactions | Target Application Area |

|---|---|---|

| 5-amino group | Acylation, Alkylation, Sulfonylation, Urea/Thiourea (B124793) formation | Anticancer, Antimicrobial |

| 2-methylthio group | Nucleophilic substitution with amines, alcohols, thiols | Kinase Inhibitors, Antiviral |

Implications for Rational Design of Novel Pyrimidine-Based Compounds

The systematic study of this compound would have profound implications for the rational design of new pyrimidine-based compounds. By understanding the contribution of each functional group to the biological activity and physicochemical properties, medicinal chemists can make more informed decisions in the design of future drug candidates.

A detailed understanding of the SAR of this compound derivatives would allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, modifications to the 5-amino substituent could modulate hydrogen bonding interactions with a target protein, while alterations at the 2-position could influence solubility and metabolic stability.

Ultimately, a thorough investigation into this specific pyrimidine derivative will contribute to the broader knowledge base of heterocyclic chemistry. The insights gained will not only be applicable to the development of drugs and agrochemicals based on this particular scaffold but will also inform the design of other novel pyrimidine-containing molecules, accelerating the discovery of new therapeutic agents and agricultural products. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-(methylthio)pyrimidin-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., methylamine) in ethanol or acetonitrile at 50–80°C under reflux conditions facilitates substitution of the methylthio group at the 2-position . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), reaction time (overnight reflux), and stoichiometric ratios of reagents. Purification typically involves recrystallization from ethanol or chromatography using silica gel .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane eluent) .

- Structural Confirmation :

- NMR : and NMR to confirm substituent positions (e.g., methylthio at C2, methyl at C4).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 169.07) .

Q. What analytical methods are suitable for assessing the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC to analyze decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify remaining compound over time .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group at the 2-position during substitution reactions?

- Methodological Answer : The methylthio group (SMe) acts as a good leaving group due to its polarizability and weak C–S bond. Nucleophilic substitution (e.g., with amines) proceeds via an SAr mechanism under basic conditions. Computational studies (DFT) can model transition states and charge distribution to rationalize regioselectivity . Kinetic experiments (e.g., varying amine nucleophilicity) further validate the mechanism .

Q. How can computational tools predict the electronic properties and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO/LUMO energies and electrostatic potential surfaces .

- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities and interaction motifs (e.g., hydrogen bonds with pyrimidine N atoms) .

Q. How can contradictory data on compound stability be resolved across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, fixed humidity).

- Advanced Analytics : Use LC-MS to identify degradation products and quantify oxidation/hydrolysis pathways .

- Statistical Analysis : Apply ANOVA to compare stability across batches or environmental conditions .

Q. What in vitro assays are appropriate for evaluating potential bioactivity of derivatives?

- Methodological Answer :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or reductase inhibition .

Q. How can reaction yields be maximized during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions .

- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.